Hydroxymetronidazole-d4

Description

Propriétés

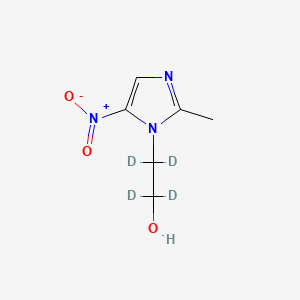

IUPAC Name |

1,1,2,2-tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOCPAMSLUNLGC-RRVWJQJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1C(=NC=C1[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678716 |

Source

|

| Record name | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261392-47-5 |

Source

|

| Record name | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1261392-47-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isotopic Purity of Hydroxymetronidazole-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Hydroxymetronidazole-d4, a deuterated metabolite of Metronidazole. Understanding the isotopic purity of labeled compounds is critical for their application as internal standards in quantitative bioanalytical assays, metabolic studies, and pharmacokinetic research. This document outlines typical purity specifications, detailed methodologies for its determination, and visual representations of the analytical workflow.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound, as with other deuterated standards, is a critical parameter that can vary between different synthetic batches and suppliers. It is essential to consult the Certificate of Analysis (CoA) for a specific lot to obtain precise data. However, the following table summarizes typical specifications found for high-quality deuterated standards, including this compound.

| Parameter | Typical Specification | Notes |

| Chemical Purity (HPLC) | >95%[1] - >99% | Assessed by High-Performance Liquid Chromatography (HPLC), this indicates the percentage of the compound of interest relative to non-isotopic impurities. |

| Isotopic Purity | ≥98% | This represents the percentage of the deuterated compound relative to its unlabeled counterpart and other isotopic variants.[2] |

| Isotopic Enrichment | Often >99% | Refers to the mole fraction of the deuterium isotope at the labeled positions.[3] |

| Isotopologue Distribution | d4 >98% | A detailed breakdown of the relative abundance of different isotopologues (e.g., d0, d1, d2, d3, d4). For a d4 compound, the d4 species should be predominant.[4][5] |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished using mass spectrometry, often coupled with a chromatographic separation technique such as liquid chromatography (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for confirming the position of the deuterium labels and assessing purity.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS is a powerful technique for separating the analyte of interest from potential impurities and then determining its isotopic distribution with high accuracy and sensitivity.[7][8][9]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a known concentration.

-

Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column is typically used to achieve separation from any non-isotopically labeled impurities.

-

Mass Spectrometric Analysis: The eluent from the LC system is introduced into the mass spectrometer, commonly an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is preferred for its ability to resolve different isotopologues.[9][10]

-

Data Acquisition: The mass spectrometer is operated in full-scan mode to detect the molecular ions corresponding to this compound and its isotopologues.

-

Data Analysis: The relative intensities of the ion peaks for the unlabeled compound (d0) and the deuterated species (d1, d2, d3, d4) are measured. The isotopic purity is calculated from the ratio of the peak area of the desired deuterated species (d4) to the sum of the peak areas of all isotopic species.[9][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry quantifies the isotopic distribution, ¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) are used to confirm the location of the deuterium atoms on the molecule and to check for any unexpected isotopic scrambling.

Methodology:

-

Sample Preparation: A sufficient amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium atoms are expected confirms successful deuteration. The integration of any residual proton signals at these positions can be used to estimate the isotopic purity.

-

²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence and chemical environment.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in the determination of the isotopic purity of this compound.

Caption: Workflow for LC-MS based isotopic purity determination.

Caption: Logical relationships in purity assessment of this compound.

References

- 1. Hydroxy Metronidazole-d4 | LGC Standards [lgcstandards.com]

- 2. benchchem.com [benchchem.com]

- 3. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]

- 9. researchgate.net [researchgate.net]

- 10. almacgroup.com [almacgroup.com]

- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxymetronidazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Hydroxymetronidazole-d4, a deuterated analog of the primary metabolite of metronidazole. This isotopically labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines a plausible synthetic route, detailed experimental protocols, and the expected analytical characterization of the final product.

Introduction

Hydroxymetronidazole is the principal active metabolite of metronidazole, a widely used antibiotic and antiprotozoal agent. The study of its metabolic fate and pharmacokinetics is essential for understanding the efficacy and safety profile of metronidazole. This compound, with deuterium atoms incorporated into the ethanol side chain, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods. Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectra, ensuring accurate quantification.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 2-methyl-4(5)-nitroimidazole:

-

Synthesis of Hydroxymetronidazole: The first step is the synthesis of the non-deuterated hydroxymetronidazole by reacting 2-methyl-4(5)-nitroimidazole with ethylene oxide. This reaction is well-documented in various patents for the production of metronidazole and its derivatives.

-

Deuteration via Ethylene Oxide-d4: The second and key step is the reaction of a suitable protected or unprotected hydroxymethyl imidazole precursor with ethylene oxide-d4. A more direct approach, and the one detailed below, involves the direct reaction of 2-methyl-5-nitro-1H-imidazole-2-methanol with ethylene oxide-d4.

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on analogous reactions found in the literature. Optimization of reaction conditions may be necessary to achieve optimal yield and purity.

Step 1: Synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol (Metronidazole)

This is a standard industrial process and the starting material is commercially available. For the purpose of this guide, we will assume the availability of 2-methyl-5-nitroimidazole.

Step 2: Synthesis of this compound

-

Materials:

-

2-methyl-5-nitro-1H-imidazole-2-methanol (precursor)

-

Ethylene oxide-d4 (gas or solution in a suitable solvent)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3) as a base

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 2-methyl-5-nitro-1H-imidazole-2-methanol in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add the base (e.g., 1.1 equivalents of NaH) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and bubble ethylene oxide-d4 gas through the solution or add a solution of ethylene oxide-d4 in a suitable solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C6H5D4N3O4 |

| Molecular Weight | 191.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Approximately 159-163 °C (similar to non-deuterated form) |

| Solubility | Soluble in methanol, DMSO; slightly soluble in water and ethanol |

Spectroscopic Data

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is the primary technique to confirm the incorporation of deuterium atoms.

-

Expected Molecular Ion: The high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M+H]+) at m/z 192.09, corresponding to the C6H6D4N3O4+ ion.

-

Fragmentation Pattern: The fragmentation pattern is expected to be similar to that of non-deuterated hydroxymetronidazole, but with a +4 Da shift for fragments containing the deuterated ethyl group. Key expected fragments would include the loss of the deuterated hydroxyethyl side chain.

| Ion | Expected m/z (this compound) | Expected m/z (Hydroxymetronidazole) |

| [M+H]+ | 192.09 | 188.07 |

| [M-H2O+H]+ | 174.08 | 170.06 |

| [M-CH2DO+H]+ | 160.07 | 156.05 |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the position of the deuterium labels.

-

¹H NMR: In the ¹H NMR spectrum, the signals corresponding to the protons on the ethanol side chain (at approximately 3.7 ppm and 4.4 ppm in the non-deuterated compound) will be absent or significantly reduced in intensity. The remaining protons on the imidazole ring and the methyl group should be observed at their characteristic chemical shifts.

-

¹³C NMR: The ¹³C NMR spectrum will show the carbons of the deuterated ethyl group as multiplets due to C-D coupling, and their signals will be slightly upfield compared to the non-deuterated compound.

¹H NMR Data (Predicted, in DMSO-d6)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.0 | s | Imidazole C-H |

| ~4.8 | s | -CH2OH |

| ~2.4 | s | -CH3 |

(Note: The signals for the -CH2CH2- group will be absent)

¹³C NMR Data (Predicted, in DMSO-d6)

| Chemical Shift (ppm) | Assignment |

| ~151 | Imidazole C-NO2 |

| ~140 | Imidazole C-CH3 |

| ~135 | Imidazole C-H |

| ~59 | -CH2OH (May appear as a multiplet due to long-range D-coupling) |

| ~48 | N-CD2- (Will appear as a multiplet due to C-D coupling) |

| ~14 | -CH3 |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be very similar to that of non-deuterated hydroxymetronidazole, with the key difference being the presence of C-D stretching vibrations.

-

C-D Stretching: Look for weak to medium absorption bands in the region of 2100-2250 cm⁻¹, which are characteristic of C-D stretching vibrations.

-

Other Key Bands:

-

~3400 cm⁻¹ (O-H stretching)

-

~1530 cm⁻¹ (N-O stretching of the nitro group)

-

~1370 cm⁻¹ (N-O stretching of the nitro group)

-

Experimental and Data Visualization Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Analytical workflow for the characterization of synthesized this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. While a specific, published protocol for its direct synthesis is elusive, the proposed method, based on established chemical principles, offers a viable route for its preparation. The detailed characterization data outlined herein will be crucial for any researcher or scientist aiming to synthesize or utilize this important analytical standard. The successful synthesis and thorough characterization of this compound are paramount for its application in sensitive and accurate bioanalytical studies, ultimately contributing to a better understanding of the pharmacology of metronidazole.

Physicochemical Properties of Deuterated Hydroxymetronidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium, is a strategic approach in drug development to enhance the pharmacokinetic and metabolic profiles of therapeutic agents. This guide provides an in-depth overview of the physicochemical properties of deuterated hydroxymetronidazole, the primary active metabolite of the widely used antimicrobial agent, metronidazole. Understanding these properties is crucial for the development of novel therapeutic strategies with improved efficacy and safety profiles. Hydroxymetronidazole itself exhibits antibiotic and antiprotozoal activity.[1]

The core principle behind deuteration lies in the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes at specific sites within a molecule. This can lead to a longer half-life, increased exposure, and potentially a more favorable side-effect profile. This document outlines the known physicochemical characteristics of deuterated hydroxymetronidazole, alongside its non-deuterated counterpart, and provides detailed experimental methodologies for their determination.

Physicochemical Data

The following tables summarize the available quantitative physicochemical data for hydroxymetronidazole and its deuterated analogue, hydroxymetronidazole-d4. It is important to note that some of the available data for the deuterated form is based on predictions and information from chemical suppliers.

Table 1: Comparison of Physicochemical Properties

| Property | Hydroxymetronidazole | Deuterated Hydroxymetronidazole (d4) |

| Melting Point (°C) | 118-122[2] | 118-120 |

| Solubility | DMSO (Sparingly), Methanol (Slightly) | DMSO (Slightly), Methanol (Slightly) |

| pKa | 13.28 (Predicted)[3] | No data available |

| LogP | No experimental data available | -0.20090 (Predicted), -1.3 (XLogP3) |

Table 2: Molecular and Structural Data

| Property | Hydroxymetronidazole | Deuterated Hydroxymetronidazole (d4) |

| Molecular Formula | C₆H₉N₃O₄[1][2] | C₆H₅D₄N₃O₄ |

| Molecular Weight ( g/mol ) | 187.15[1][2] | 191.18 |

| CAS Number | 4812-40-2[1][2] | 1215071-08-1 |

| Appearance | White to Light Beige Solid[3] | Off-White Solid |

Experimental Protocols

Detailed experimental protocols for the synthesis of deuterated hydroxymetronidazole and the determination of its key physicochemical properties are provided below. These protocols are based on established methodologies for similar compounds.

Synthesis of Deuterated Hydroxymetronidazole (d4)

A potential synthetic route to this compound involves the deuteration of a suitable precursor followed by hydroxylation. Given the lack of a specific published synthesis for this compound, a proposed multi-step synthesis is outlined, leveraging known methods for isotopic labeling.

Workflow for the Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Materials:

-

Metronidazole

-

Deuterium oxide (D₂O)

-

Catalyst (e.g., Raney Nickel, Palladium on carbon)

-

Anhydrous solvent (e.g., dioxane, THF)

-

Human liver microsomes (or a recombinant CYP enzyme system, such as CYP2A6, which is known to metabolize metronidazole)[4][5]

-

NADPH regenerating system

-

Phosphate buffer

-

Ethyl acetate

-

Silica gel for chromatography

Procedure:

-

Synthesis of Metronidazole-d4: Metronidazole is subjected to isotopic exchange with deuterium oxide in the presence of a suitable catalyst. The reaction mixture is heated under reflux for an extended period to achieve a high degree of deuteration on the ethyl side chain. The deuterated metronidazole is then purified by recrystallization or column chromatography.

-

Enzymatic Hydroxylation: The purified metronidazole-d4 is incubated with human liver microsomes (or a specific CYP enzyme) in a phosphate buffer (pH 7.4).

-

An NADPH regenerating system is added to sustain the enzymatic activity.

-

The reaction is allowed to proceed at 37°C for a specified time.

-

Extraction and Purification: The reaction is quenched, and the mixture is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated.

-

The crude product is purified using silica gel column chromatography to isolate this compound.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the determination of the thermodynamic solubility of deuterated hydroxymetronidazole.

Workflow for Solubility Determination

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Materials:

-

Deuterated hydroxymetronidazole

-

Phosphate buffered saline (PBS), pH 7.4

-

HPLC-grade water and acetonitrile

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with UV detector

Procedure:

-

An excess amount of deuterated hydroxymetronidazole is added to a vial containing a known volume of PBS (pH 7.4).

-

The vials are sealed and placed in an orbital shaker/incubator at a constant temperature (e.g., 25°C or 37°C).

-

The mixture is agitated for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is centrifuged to pellet the undissolved solid.

-

An aliquot of the supernatant is carefully removed and filtered through a 0.22 µm syringe filter.

-

The concentration of the dissolved compound in the filtrate is determined by a validated HPLC-UV method against a standard curve.

Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

Workflow for pKa Determination

Caption: Workflow for pKa determination using potentiometric titration.

Materials:

-

Deuterated hydroxymetronidazole

-

Methanol or other suitable co-solvent

-

Deionized water (degassed)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potentiometer with a calibrated pH electrode

-

Stir plate and stir bar

Procedure:

-

A known amount of deuterated hydroxymetronidazole is dissolved in a mixture of a co-solvent (e.g., methanol) and deionized water. The use of a co-solvent may be necessary for compounds with low aqueous solubility.

-

The solution is placed in a thermostated vessel, and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of HCl or NaOH, added in small increments.

-

The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve. For multi-protic compounds, multiple inflection points and corresponding pKa values may be observed.

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach for its determination.

Workflow for LogP Determination

Caption: Workflow for LogP determination using the shake-flask method.

Materials:

-

Deuterated hydroxymetronidazole

-

n-Octanol (HPLC grade)

-

Phosphate buffered saline (PBS), pH 7.4

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

n-Octanol and PBS are mutually saturated by mixing them and allowing the phases to separate.

-

A known amount of deuterated hydroxymetronidazole is dissolved in either the n-octanol-saturated PBS or the PBS-saturated n-octanol.

-

A known volume of the second phase is added to the vial.

-

The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period to allow for partitioning between the two phases, followed by a period of rest to allow the phases to separate.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

Aliquots are carefully taken from both the aqueous and the n-octanol phases.

-

The concentration of the compound in each phase is determined using a validated HPLC-UV method.

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Context: Metabolism and Mechanism of Action

While no specific signaling pathways involving hydroxymetronidazole have been elucidated, its biological relevance is understood in the context of metronidazole's metabolism and mechanism of action. Metronidazole is a prodrug that requires reductive activation by anaerobic organisms.[6] Its primary metabolite, hydroxymetronidazole, also possesses antimicrobial activity.[6]

The metabolic conversion of metronidazole to hydroxymetronidazole is primarily mediated by cytochrome P450 enzymes in the liver, with CYP2A6 being a key enzyme.[4][5]

Metabolic Activation and Mechanism of Action of Metronidazole

Caption: Metabolic pathway and mechanism of action of metronidazole.

The mechanism of action of metronidazole, and by extension its active metabolite, involves the reduction of its nitro group within anaerobic cells to form reactive intermediates.[6] These intermediates can then covalently bind to and disrupt the helical structure of DNA, leading to strand breaks and ultimately, cell death.[6][] Deuteration of hydroxymetronidazole could potentially alter its rate of formation from deuterated metronidazole and its own subsequent metabolism, thereby influencing its overall antimicrobial effect and pharmacokinetic profile.

References

- 1. Hydroxymetronidazole - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hydroxymetronidazole | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Hydroxymetronidazole | 4812-40-2 [chemicalbook.com]

- 6. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hydroxymetronidazole-d4: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at Hydroxymetronidazole-d4, a deuterated metabolite of the widely used antibiotic and antiprotozoal agent, metronidazole. This document outlines its chemical properties, provides a detailed experimental protocol for its quantification, and explores the key signaling pathway associated with its parent compound.

Core Chemical and Physical Data

This compound, the deuterated form of the primary metabolite of metronidazole, serves as a crucial internal standard in pharmacokinetic and bioanalytical studies. Its isotopic labeling ensures accurate quantification in complex biological matrices.

| Property | Value |

| CAS Number | 1215071-08-1 |

| Molecular Formula | C₆H₅D₄N₃O₄ |

| Molecular Weight | 191.18 g/mol |

Experimental Protocol: Quantification by LC-MS/MS

The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of metronidazole and its metabolite, hydroxymetronidazole, in human plasma, using this compound as an internal standard. This method is adapted from established bioanalytical procedures.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a microcentrifuge tube, add a precise volume of this compound solution (internal standard).

-

Add a suitable extraction solvent, such as a 4:1 mixture of ethyl acetate and acetonitrile.

-

Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography Conditions

-

Column: A C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 10.0 mM ammonium formate in water, pH 4.0) and an organic solvent (e.g., acetonitrile) in an 80:20 (v/v) ratio.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.

-

Injection Volume: 5-10 µL of the reconstituted sample is injected.

-

Column Temperature: Maintain the column at a constant temperature, for instance, 40°C, to ensure reproducible chromatography.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically employed.

-

Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard need to be determined and optimized. For instance, a potential transition for Hydroxymetronidazole could be monitored.

4. Calibration and Quantification

-

Prepare a series of calibration standards by spiking known concentrations of hydroxymetronidazole into blank plasma.

-

Process these standards alongside the unknown samples using the same extraction procedure.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

-

The concentration of hydroxymetronidazole in the unknown samples is then determined from this calibration curve.

Signaling Pathway: Mechanism of Action

Metronidazole, the parent compound of this compound, functions as a prodrug. Its mechanism of action is crucial to understanding the biological context of its metabolites. The drug is selectively toxic to anaerobic and microaerophilic microorganisms. This selectivity is due to the unique metabolic capabilities of these organisms.

Once inside an anaerobic cell, the nitro group of metronidazole is reduced by electron transport proteins with low redox potentials, such as ferredoxin. This reduction process forms a short-lived, highly reactive nitroso radical. This radical anion can then interact with and damage the microbial DNA, leading to strand breaks and helical structure disruption. This ultimately results in inhibition of nucleic acid synthesis and cell death.

The Role of Hydroxymetronidazole-d4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Hydroxymetronidazole-d4 as an internal standard in bioanalytical assays. It provides a comprehensive overview of its application, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of its unlabeled counterpart, hydroxymetronidazole, a major metabolite of the antibiotic metronidazole.

The Principle of Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This technique is considered the gold standard for quantitative analysis in complex biological matrices like plasma and urine. A stable isotope-labeled (SIL) internal standard, such as this compound, is a form of the analyte of interest where one or more atoms have been replaced with a heavier stable isotope (in this case, deuterium, 2H or D).

The core principle is that a known amount of the SIL internal standard is added to each sample at an early stage of the analytical process. Because the SIL internal standard is chemically and physically almost identical to the analyte, it experiences the same processing variations. Any loss of analyte during sample extraction, derivatization, or injection, as well as fluctuations in instrument response (e.g., ion suppression or enhancement in the mass spectrometer), will be mirrored by the internal standard. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, these variations can be effectively normalized, leading to highly accurate and precise quantification.

Mechanism of Action of this compound

This compound serves as an ideal internal standard for hydroxymetronidazole due to the following key characteristics:

-

Chemical and Physical Similarity: Being a deuterated analog, this compound exhibits nearly identical chemical and physical properties to hydroxymetronidazole. This includes polarity, solubility, and reactivity. As a result, it behaves similarly during sample preparation steps such as protein precipitation or liquid-liquid extraction, ensuring that the extraction recovery is comparable for both the analyte and the internal standard.

-

Chromatographic Co-elution: In liquid chromatography, this compound will have a retention time that is very close to, and often slightly earlier than, hydroxymetronidazole. This co-elution is critical because it ensures that both compounds enter the mass spectrometer at the same time, experiencing the same matrix effects and ionization conditions.

-

Mass Spectrometric Differentiation: The key difference between this compound and hydroxymetronidazole is their mass-to-charge ratio (m/z). The four deuterium atoms in this compound give it a mass that is four daltons higher than the unlabeled analyte. This mass difference is easily resolved by a mass spectrometer, allowing for the independent detection and quantification of both compounds.

The following diagram illustrates the logical relationship of using a deuterated internal standard for analyte quantification.

Caption: Logical workflow for quantification using a deuterated internal standard.

Quantitative Data and Parameters

The following tables summarize key quantitative parameters for a typical LC-MS/MS analysis of hydroxymetronidazole using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Hydroxymetronidazole | 187.9 | 125.9 | Positive |

| This compound | 191.9 | 129.9 | Positive |

Note: The m/z values for this compound are inferred based on the addition of four deuterium atoms.

Table 2: Typical Bioanalytical Method Parameters

| Parameter | Typical Value/Range |

| Calibration Curve Range | 0.1 - 300 µM |

| LLOQ | 0.1 µM |

| Inter- and Intra-assay Precision | < 15% RSD |

| Inter- and Intra-assay Accuracy | Within ±15% of nominal value (±20% at LLOQ) |

| Recovery | 80 - 110% |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the quantification of hydroxymetronidazole in plasma using this compound as an internal standard.

Stock and Working Solution Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of hydroxymetronidazole and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of hydroxymetronidazole by serial dilution of the primary stock solution with 50% methanol. These solutions will be used to spike blank plasma for the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL) by diluting the primary stock solution with 50% methanol.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

-

Aliquoting: Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well plate.

-

Internal Standard Addition: Add 20 µL of the this compound working solution to each well, except for the blank samples (which receive 20 µL of 50% methanol).

-

Precipitation: Add 300 µL of cold acetonitrile to each well to precipitate the plasma proteins.

-

Mixing: Mix the samples thoroughly on a plate shaker for 5 minutes.

-

Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

The following diagram illustrates the protein precipitation workflow.

Caption: Protein precipitation workflow for plasma sample preparation.

LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to achieve separation of the analyte from endogenous matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple reaction monitoring (MRM) using the transitions specified in Table 1.

Bioanalytical Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and internal standard.

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The curve should be linear over the intended analytical range.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.

-

Matrix Effect: Evaluated to ensure that the ionization of the analyte and internal standard is not affected by the biological matrix.

-

Stability: Assessed under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.

Metabolism of Metronidazole

Metronidazole is extensively metabolized in the liver, primarily through oxidation of the side chain, to form hydroxymetronidazole. This metabolite is biologically active and has a longer elimination half-life than the parent drug.[1] The metabolic pathway is illustrated below.

Caption: Metabolic pathway of metronidazole to hydroxymetronidazole.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of hydroxymetronidazole in biological matrices. Its mechanism of action relies on the robust principles of isotope dilution mass spectrometry, where its chemical and physical similarity to the analyte, combined with its distinct mass, allows for the effective correction of analytical variability. The use of this compound in validated bioanalytical methods provides high-quality data essential for pharmacokinetic, toxicokinetic, and clinical studies in drug development.

References

Commercial Suppliers of High-Purity Hydroxymetronidazole-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers offering high-purity Hydroxymetronidazole-d4, a crucial deuterated internal standard for bioanalytical and pharmacokinetic studies. This document outlines key specifications from various vendors, details relevant experimental protocols, and illustrates the metabolic context of this compound.

Introduction

This compound is the deuterated analog of hydroxymetronidazole, the major active metabolite of the antibiotic and antiprotozoal agent, metronidazole. Its primary application in research and drug development is as an internal standard for quantitative analysis by mass spectrometry (MS) techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The incorporation of four deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification of the non-labeled hydroxymetronidazole in complex biological matrices.

Commercial Supplier Specifications

The following table summarizes the specifications for high-purity this compound available from prominent commercial suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed purity and isotopic enrichment data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| MedChemExpress | This compound | 1215071-08-1 | C₆H₅D₄N₃O₄ | 191.18 | Not specified; CoA available | Provided as a solid. Used as a tracer or internal standard.[1] |

| Simson Pharma Limited | Hydroxy Metronidazole D4 | 1215071-08-1 | C₆H₅D₄N₃O₄ | 191.18 | Not specified; CoA provided | Manufacturer and exporter. |

| United States Biological | Hydroxy Metronidazole-d4 | 1215071-08-1 | C₆H₅D₄N₃O₄ | 191.18 | Highly Purified | Off-White Solid.[2] |

| LGC Standards (TRC) | Hydroxy Metronidazole-d4 | 1215071-08-1 | C₆H₅D₄N₃O₄ | 191.18 | >95% (HPLC)[3][4][5] | Product of Toronto Research Chemicals. |

| LookChem | Hydroxy Metronidazole-d4 | 1215071-08-1 | C₆H₅D₄N₃O₄ | 191.18 | >98% (from some suppliers) | Lists multiple suppliers, including American Custom Chemicals Corp. with 95% purity.[6] |

Note: Purity and other specifications can vary by lot. Always consult the supplier and the Certificate of Analysis for the most accurate information. A sample CoA for a related deuterated compound, Metronidazole-d4, from MedChemExpress indicates a purity of 98.25% by HPLC and an isotopic enrichment of 99.64% (with d4 at 98.55%), suggesting that similar detailed data should be available for this compound.[7]

Metabolic Pathway of Metronidazole

Metronidazole is metabolized in the liver, primarily through oxidation of its side chain, to form hydroxymetronidazole, its major and biologically active metabolite. This process is crucial for both the therapeutic efficacy and the clearance of the drug.

Experimental Protocols

High-purity this compound is predominantly used as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of endogenous or administered hydroxymetronidazole. Below are generalized protocols based on published methodologies.

Quantification of Hydroxymetronidazole in Human Plasma by UPLC-MS/MS

This protocol is adapted from methods for the simultaneous quantification of metronidazole and its hydroxy metabolite.

a. Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of human plasma, add a known concentration of this compound solution (internal standard).

-

Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

Wash the SPE cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

b. UPLC-MS/MS Conditions

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in methanol or acetonitrile).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode is commonly employed.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for both hydroxymetronidazole and this compound.

Experimental Workflow for Pharmacokinetic Studies

The use of this compound is integral to pharmacokinetic studies of metronidazole. The general workflow is as follows:

Conclusion

High-purity this compound is an indispensable tool for researchers and professionals in drug development for the accurate quantification of hydroxymetronidazole. A variety of commercial suppliers provide this deuterated standard, and it is recommended to obtain lot-specific certificates of analysis to ensure the quality and suitability for intended applications. The experimental protocols outlined, in conjunction with the metabolic context, provide a comprehensive framework for its effective use in bioanalytical and pharmacokinetic research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. usbio.net [usbio.net]

- 3. Hydroxy Metronidazole-d4 | LGC Standards [lgcstandards.com]

- 4. Hydroxy Metronidazole-d4 | LGC Standards [lgcstandards.com]

- 5. Hydroxy Metronidazole-d4 | LGC Standards [lgcstandards.com]

- 6. Hydroxy Metronidazole-d4|lookchem [lookchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Hydroxymetronidazole-d4

This technical guide provides a detailed overview of the mass spectrometry fragmentation pattern of Hydroxymetronidazole-d4, a critical internal standard used in the quantitative analysis of its parent compound, hydroxymetronidazole. This document is intended for researchers, scientists, and drug development professionals who utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and metabolic studies.

Core Fragmentation Pattern of this compound

Hydroxymetronidazole is the primary active metabolite of the antibiotic metronidazole. For accurate quantification in biological matrices, a stable isotope-labeled internal standard, such as this compound, is employed to correct for matrix effects and variations in instrument response. The fragmentation of this internal standard is predictable and analogous to its unlabeled counterpart, with a characteristic mass shift corresponding to the number of deuterium atoms.

Under positive-ion electrospray ionization (ESI+), this compound is protonated to form the precursor ion, [M+H]⁺. The subsequent fragmentation in the collision cell of a tandem mass spectrometer yields characteristic product ions. The most common labeling position for the four deuterium atoms is on the hydroxyethyl side chain, which is a stable position that does not readily exchange.

The primary fragmentation pathway involves the cleavage of the side chains from the core nitroimidazole ring. For the unlabeled hydroxymetronidazole, a common ion transition is from a precursor ion of m/z 187.9 to a product ion of m/z 125.9.[1][2] This corresponds to the protonated molecule and a major fragment resulting from cleavage. Assuming the deuterium labels are on the ethyl group, the precursor ion for this compound will have an m/z of approximately 192. The corresponding stable fragment ion would also be shifted by 4 Da, resulting in a product ion with an m/z of approximately 130.

Quantitative Data Summary

The monitoring of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), is the basis for highly selective and sensitive quantification using tandem mass spectrometry. The table below summarizes the key MRM transitions for both hydroxymetronidazole and its deuterated internal standard.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Common Application |

| Hydroxymetronidazole | 187.9 | 125.9 | Analyte |

| This compound | ~192 | ~130 | Internal Standard |

Table 1: Key MRM transitions for the LC-MS/MS analysis of Hydroxymetronidazole.

Experimental Protocol for LC-MS/MS Analysis

The following protocol describes a representative method for the extraction and quantification of hydroxymetronidazole from human plasma using this compound as an internal standard. This protocol is based on methodologies reported in peer-reviewed literature.[1][2]

3.1 Sample Preparation: Solid Phase Extraction (SPE)

-

Plasma Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add an appropriate volume of this compound working solution (as internal standard) to each plasma sample.

-

Protein Precipitation: Add 300 µL of acetonitrile or methanol to precipitate plasma proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

SPE Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3.2 Liquid Chromatography (LC) Conditions

-

Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm) or equivalent.[1][2]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[1]

-

Flow Rate: 0.25 mL/min.[1]

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

-

Injection Volume: 5-10 µL.

3.3 Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1][2]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Transitions: As specified in Table 1.

-

Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Conclusion

The predictable fragmentation of this compound makes it an ideal internal standard for the sensitive and accurate quantification of hydroxymetronidazole in complex biological samples. Understanding its core fragmentation pattern, characterized by a stable precursor ion at m/z ~192 and a major product ion at m/z ~130, is fundamental for robust method development in regulated bioanalysis. The experimental protocols outlined provide a solid foundation for researchers to establish reliable and reproducible analytical methods.

References

Methodological & Application

Application Note: Quantitative Analysis of Hydroxymetronidazole-d4 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hydroxymetronidazole is the major active metabolite of metronidazole, a widely used antibiotic and antiprotozoal agent. The monitoring of hydroxymetronidazole levels in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Stable isotope-labeled internal standards, such as Hydroxymetronidazole-d4, are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for variations during sample preparation and analysis.[1] This application note provides a detailed protocol for the development of a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below. The process begins with the preparation of calibration standards and quality control samples, followed by sample extraction from the plasma matrix. The extracted samples are then subjected to LC-MS/MS analysis, and the resulting data is processed to determine the concentration of the analyte.

References

Application Note: Quantification of Metronidazole and Hydroxymetronidazole in Human Urine by LC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC--MS/MS) method for the simultaneous quantification of metronidazole (MTZ) and its primary active metabolite, hydroxymetronidazole (OH-MTZ), in human urine. To ensure high accuracy and precision, the method employs a stable isotope-labeled internal standard, metronidazole-d4 (MTZ-d4). The protocol covers urine sample preparation using solid-phase extraction (SPE), chromatographic separation, and mass spectrometric detection parameters. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.

Introduction

Metronidazole is a widely prescribed antibiotic and antiprotozoal agent used to treat a variety of anaerobic bacterial and protozoal infections. Monitoring the concentrations of metronidazole and its main metabolite, hydroxymetronidazole, in biological matrices like urine is crucial for assessing treatment efficacy, patient compliance, and pharmacokinetic profiles. The use of a stable isotope-labeled internal standard, such as metronidazole-d4, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data. This document provides a detailed protocol for this analytical approach.

Experimental Workflow

Caption: Workflow for urine sample preparation and LC-MS/MS analysis.

Materials and Instrumentation

Reagents and Chemicals

-

Metronidazole (MTZ) reference standard

-

Hydroxymetronidazole (OH-MTZ) reference standard

-

Metronidazole-d4 (MTZ-d4) internal standard

-

LC-MS grade methanol, acetonitrile, water

-

Formic acid, analytical grade

-

Ammonium formate, analytical grade

-

Human urine (drug-free for blanks and calibration standards)

-

Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB)

Instrumentation

-

Liquid Chromatography: UPLC system (e.g., Waters ACQUITY UPLC)

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ 3500 or similar) equipped with a Turbo V™ Ion Source and electrospray ionization (ESI) probe.[1]

-

Analytical Column: Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[2][3]

Protocols

Preparation of Standards and Quality Controls

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve MTZ, OH-MTZ, and MTZ-d4 in methanol.

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the primary stocks with a methanol/water (50:50, v/v) mixture to create calibration curve (CC) and quality control (QC) spiking solutions.

-

Internal Standard (IS) Working Solution: Dilute the MTZ-d4 primary stock to a final concentration (e.g., 100 ng/mL) in methanol/water (50:50, v/v).

-

Calibration Curve and QC Samples: Spike 95 µL of drug-free human urine with 5 µL of the appropriate working standard solution to prepare CC and QC samples at various concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Aliquot 100 µL of urine sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the IS working solution (MTZ-d4) to all samples except the blank.

-

Vortex for 30 seconds.

-

Condition SPE Cartridge: Sequentially wash the SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.

-

Load Sample: Load the entire urine mixture onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute: Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 v/v, acetonitrile:10 mM ammonium formate).[4][5] Vortex to ensure complete dissolution.

-

Transfer the final solution to an autosampler vial for analysis.

LC-MS/MS Method

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[2][3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.25 mL/min[2][3] |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| Ionization Mode | ESI Positive[2][3] |

| Scan Type | Multiple Reaction Monitoring (MRM)[2][3] |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions

The following MRM transitions should be optimized for the specific instrument used. The values below serve as a starting point.[1][2][3]

References

- 1. sciex.com [sciex.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Hydroxymetronidazole-d4 in Preclinical Pharmacokinetic Studies

Application Note & Protocol

Introduction

In the landscape of preclinical drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity is paramount. Pharmacokinetic (PK) studies are fundamental to characterizing these processes. The use of stable isotope-labeled compounds, such as Hydroxymetronidazole-d4, offers significant advantages in these studies. Hydroxymetronidazole is the major active metabolite of metronidazole, a widely used antibiotic.[1][2][3][4] Deuterium substitution, the replacement of hydrogen with its stable isotope deuterium, can subtly alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile, such as a longer half-life, by slowing the rate of metabolism.[5][6][7]

This compound, with four deuterium atoms, serves two primary roles in preclinical pharmacokinetic studies:

-

As an Internal Standard: Its most common application is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of unlabeled hydroxymetronidazole in biological matrices.[8][9] Its near-identical chemical properties to the analyte ensure similar extraction recovery and ionization efficiency, while its different mass allows for distinct detection.

-

As a Test Article: Investigating the pharmacokinetic properties of this compound itself can provide valuable insights into the metabolic pathways of hydroxymetronidazole and the potential benefits of deuteration on its disposition. This can inform the design of next-generation therapeutics with optimized metabolic stability.

This document provides detailed protocols and application notes for the use of this compound in preclinical pharmacokinetic studies, catering to researchers, scientists, and drug development professionals.

Metabolic Pathway of Metronidazole

Metronidazole is extensively metabolized in the liver, primarily through oxidation of the ethyl side chain to form hydroxymetronidazole, and also to a lesser extent, an acid metabolite.[1][3][10] This metabolic conversion is a critical aspect of its overall pharmacokinetics and therapeutic effect, as the hydroxy metabolite also possesses antimicrobial activity.[1][2][4]

References

- 1. researchgate.net [researchgate.net]

- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 3. ADME, DMPK. In vivo studies [chemdiv.com]

- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Pharmacokinetics | ADME/DMPK Drug Development | Syngene [syngeneintl.com]

- 6. admescope.com [admescope.com]

- 7. Biotransformation of the Novel Myeloperoxidase Inhibitor AZD4831 in Preclinical Species and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Application Notes and Protocols for Hydroxymetronidazole-d4 Analysis in Tissue

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of tissue samples for the quantitative analysis of Hydroxymetronidazole-d4, a common internal standard for the analysis of Hydroxymetronidazole. The following sections outline various techniques, including tissue homogenization, protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Introduction

Accurate quantification of drug metabolites in tissue is crucial for pharmacokinetic and toxicokinetic studies in drug development. Hydroxymetronidazole is the major active metabolite of metronidazole, and its deuterated form, this compound, is frequently used as an internal standard to ensure analytical accuracy. Proper sample preparation is a critical step to remove interfering substances from the complex tissue matrix and to ensure reliable and reproducible results, often obtained through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This document details several common and effective sample preparation techniques.

General Workflow for Tissue Sample Preparation

The overall process for preparing tissue samples for analysis involves several key stages, from initial tissue processing to the final extraction of the analyte of interest.

Caption: General workflow for tissue sample preparation.

Quantitative Data Summary

The choice of sample preparation technique can significantly impact recovery, matrix effects, and the limit of quantification (LOQ). The following table summarizes typical performance data for the described methods.

| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (C18) |

| Analyte Recovery | >90%[4] | 85-95% | >90%[5] |

| Matrix Effect | Moderate to High | Low to Moderate | Low[2][3] |

| Limit of Quantification (LOQ) | Analyte dependent | Analyte dependent | Lower LOQs achievable |

| Selectivity | Low | Moderate | High |

| Throughput | High | Moderate | Moderate |

| Cost per Sample | Low | Low to Moderate | High |

| Automation Potential | High | Moderate | High |

Experimental Protocols

Tissue Homogenization

Objective: To disrupt the tissue structure and create a uniform homogenate for subsequent extraction.

Materials:

-

Tissue sample (e.g., liver, kidney, muscle)

-

Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Bead beater or rotor-stator homogenizer

-

Centrifuge

Protocol:

-

Weigh the frozen tissue sample.

-

Add the tissue to a homogenization tube containing beads (for a bead beater) or a tube suitable for a rotor-stator homogenizer.

-

Add cold homogenization buffer at a specific ratio (e.g., 1:3 or 1:4 w/v, tissue weight to buffer volume).

-

Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice to prevent degradation.

-

Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (tissue homogenate) for further processing.

Caption: Tissue homogenization workflow.

Protein Precipitation (PP)

Objective: To remove proteins from the tissue homogenate, which can interfere with analysis.

Materials:

-

Tissue homogenate

-

Ice-cold acetonitrile (ACN) containing this compound internal standard

-

Vortex mixer

-

Centrifuge

Protocol:

-

To 100 µL of tissue homogenate, add 300-400 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Caption: Protein precipitation workflow.

Liquid-Liquid Extraction (LLE)

Objective: To selectively partition the analyte from the aqueous tissue homogenate into an immiscible organic solvent.

Materials:

-

Tissue homogenate

-

Ethyl acetate containing this compound internal standard

-

Vortex mixer

-

Centrifuge

Protocol:

-

To 200 µL of tissue homogenate, add 600-800 µL of ethyl acetate containing the internal standard.

-

Vortex the mixture for 5-10 minutes to ensure efficient extraction.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Repeat the extraction (steps 1-4) on the remaining aqueous layer with a fresh aliquot of ethyl acetate to maximize recovery.

-

Combine the organic extracts.

-

Evaporate the combined organic phase to dryness under a stream of nitrogen.

-

Reconstitute the residue in mobile phase for analysis.

Caption: Liquid-liquid extraction workflow.

Solid-Phase Extraction (SPE)

Objective: To isolate the analyte by retaining it on a solid sorbent while interfering compounds are washed away. This method provides a cleaner extract compared to PP and LLE.[2][3]

Materials:

-

Tissue homogenate, pre-treated (e.g., diluted with an appropriate buffer)

-

C18 SPE cartridge

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Wash solvent (e.g., 5-10% Methanol in water)

-

Elution solvent (e.g., Acetonitrile or Methanol)

-

SPE manifold

Protocol:

-

Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge to activate the sorbent.

-

Equilibration: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

-

Loading: Load the pre-treated tissue homogenate (containing the internal standard) onto the cartridge at a slow, controlled flow rate.

-

Washing: Pass 1 mL of 5-10% methanol in water through the cartridge to remove hydrophilic impurities.

-

Elution: Elute the this compound and the analyte of interest with 1 mL of acetonitrile or methanol into a collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase.

Caption: Solid-phase extraction workflow.

Conclusion

The selection of an appropriate sample preparation technique is paramount for the accurate and reliable quantification of this compound in tissue samples. Protein precipitation offers a rapid and high-throughput option, while liquid-liquid extraction provides a balance of selectivity and ease of use. For the highest level of cleanliness and sensitivity, solid-phase extraction is the recommended method, although it is more costly and time-consuming.[2][3] The protocols provided herein serve as a comprehensive guide for researchers to develop and validate robust analytical methods for their specific tissue matrices and analytical instrumentation.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput UPLC-MS/MS Method for the Simultaneous Analysis of Metronidazole and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the antibiotic metronidazole and its primary active metabolite, 2-hydroxymetronidazole, in biological matrices. The described protocol is optimized for high-throughput analysis, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The method utilizes a simple sample preparation procedure and offers excellent selectivity, accuracy, and precision.

Introduction

Metronidazole is a nitroimidazole antibiotic widely used to treat infections caused by anaerobic bacteria and certain protozoa.[1][2] The drug functions as a prodrug that requires reductive activation by microbial enzymes under low-oxygen conditions to exert its cytotoxic effects.[3][4][5] In humans, metronidazole is primarily metabolized in the liver via side-chain hydroxylation to form 2-hydroxymetronidazole (metronidazole-OH), its major active metabolite.[1][2][6][7] Other metabolic pathways include oxidation and glucuronidation.[1] Given that the metabolite exhibits antimicrobial activity, it is crucial to simultaneously monitor the concentrations of both the parent drug and 2-hydroxymetronidazole to fully understand its pharmacokinetic and pharmacodynamic profile. This application note presents a validated UPLC-MS/MS method for the simultaneous and rapid quantification of these two compounds in plasma.

Metabolic Pathway of Metronidazole

Metronidazole undergoes a complex metabolic process. In anaerobic microbes, the nitro group is reduced to form reactive intermediates that damage microbial DNA.[3][4] In humans, the primary metabolic pathway involves oxidation by the hepatic cytochrome P450 system to form 2-hydroxymetronidazole.[1][6][7]

Figure 1: Simplified metabolic pathway of Metronidazole.

Experimental Protocols

Sample Preparation (Human Plasma)

A simple and efficient protein precipitation method is employed for the extraction of metronidazole and 2-hydroxymetronidazole from human plasma.

-

Spiking: To 100 µL of human plasma in a microcentrifuge tube, add the internal standard (IS) solution (e.g., metronidazole-d4 or tinidazole).

-

Precipitation: Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the UPLC-MS/MS system.

UPLC-MS/MS Analysis Workflow

The following diagram illustrates the general workflow for the UPLC-MS/MS analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbiomesignatures.com [microbiomesignatures.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Hydroxymetronidazole-d4 in Bioequivalence Studies of Metronidazole Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction